molecular formula C14H16ClNO2 B1324905 (1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride CAS No. 321392-00-1

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride

Cat. No. B1324905
M. Wt: 265.73 g/mol
InChI Key: VUFHLNMXAWIEEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride”, there are related studies on the synthesis of similar compounds. For instance, a one-pot, step-wise, three-component synthesis of 3-amino-1-phenyl-1H-benzo chromen-2-yl) (1H-indol-3-yl) methanone was achieved using water as a solvent and L-proline as a catalyst under reflux conditions .


Molecular Structure Analysis

The molecular formula of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” is C14H16ClNO2 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate : This compound is used in the formation of 3-amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles. These are the products of [4+2] cycloaddition of push-pull olefins to 1,2-naphthoquinone 1-methide (Lukashenko et al., 2020).

Synthesis Methods

  • Ultrasound-assisted synthesis : The compound facilitates the one-pot, three-component reaction synthesis of 1,3-diaryl-1H-benzo[f]chromenes and related derivatives under solvent-free conditions with ultrasonic irradiation, offering a rapid and efficient synthesis method (Sandaroos & Damavandi, 2013).
  • Photo-reorganization : It undergoes photo-reorganization to form angular pentacyclic compounds. This represents a general method for synthesizing benzothiophene fused xanthenone derivatives without specific and toxic reagents (Dalal et al., 2017).

Pharmaceutical Applications

  • Anti-inflammatory and Analgesic Activities : Its derivatives have been evaluated for anti-inflammatory and analgesic activities, showing significant effects in models like carrageenan-induced paw edema and Eddy's hot plate method (Reddy et al., 2021).

Antimicrobial Properties

  • Evaluation of Antimicrobial Activities : Certain derivatives have shown promising antimicrobial activities, making them potential candidates for antimicrobial drugs. Notably, some compounds exhibited excellent activity against fungi like Curvularia lunata and Fusarium moniliforme, and bacteria such as Escherichia coli and Staphylococcus aureus (Chanu et al., 2017).

Environmental Aspects

  • Eco-Friendly Synthesis : Some synthesis methods involving this compound are noted for being environmentally friendly, with advantages like good yields, less pollution, and simple operations (Shi et al., 2006).

Specialized Applications

  • Fluorescence Sensing : A benzo[h]chromene derivative of this compound has been used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+ in living cell imaging (Sinha et al., 2013).

Future Directions

The future directions for research on “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of efficient synthetic strategies for producing these compounds is of considerable interest .

properties

IUPAC Name

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14;/h1-6,10,14,16H,7-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFHLNMXAWIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639984
Record name (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride

CAS RN

321392-00-1
Record name (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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